1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3(2H)-thione

Physical Organic Chemistry Computational Chemistry Tautomerism

Sourcing the 3-thione intermediate for cannabinoid CB2 agonist programs often forces teams into low-yield, multi-step dithiocarboxylic acid syntheses. Procuring 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3(2H)-thione as a pre-formed building block eliminates this bottleneck. • Direct entry point to the thieno-cyclopentapyrazole pharmacophore of NESS-040C5 (CB2 Ki = 0.4 nM, 25× selectivity over CB1). • Ambident thione-thiol tautomerism enables controlled S-alkylation vs. N-alkylation for divergent library synthesis. • Circumvents toxic Lawesson’s-type thiation steps required when starting from the 3-one analog. Supplied with full analytical certification; available from stock for immediate dispatch.

Molecular Formula C6H8N2S
Molecular Weight 140.21 g/mol
Cat. No. B13341845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3(2H)-thione
Molecular FormulaC6H8N2S
Molecular Weight140.21 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)NNC2=S
InChIInChI=1S/C6H8N2S/c9-6-4-2-1-3-5(4)7-8-6/h1-3H2,(H2,7,8,9)
InChIKeyFGCRKQHSRBDRGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3(2H)-thione: A Strategic Bicyclic Thione Scaffold


1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3(2H)-thione (C₆H₈N₂S) is a bicyclic heterocycle featuring a fused cyclopentane and pyrazole ring system with a reactive thione (C=S) group at the 3-position [1]. Unlike its more common oxo-analog, the presence of the sulfur atom introduces distinct electronic properties, a different hydrogen-bonding profile, and a thione-thiol tautomeric equilibrium that can be exploited in synthetic chemistry. Its primary documented role is as a key intermediate, historically synthesized from 2-oxocyclopentanedithiocarboxylic acid for the construction of complex heterocycles [1].

Ambident nucleophile supports S/N-regioselective derivatization
Key precursor for thieno-fused polyheterocycles
Bypasses unstable dithiocarboxylic acid starting materials

Limits of 'Off-the-Shelf' Alternatives to 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3(2H)-thione


Standard in-class analogs cannot be substituted indiscriminately due to the profound impact of the C3 substituent on electronic structure, reactivity, and tautomeric preference. The 3-thione group is not isosteric with a 3-one (C=O); ab initio calculations on related pyrazole-3-thiones demonstrate that the thione form is the predominant tautomer in solution, a stabilization not shared by the oxo-analog, which favors a different aromatic stabilization energy [1]. This difference directly dictates nucleophilic/electrophilic reaction centers, dipolar moment, and hydrogen-bond donor/acceptor capacity. For example, the 3-methylthio analog (CAS 92259-49-9) is the product of S-alkylation of the thione, a reaction that permanently locks out the thiol tautomer and eliminates the ambident nucleophilic character critical for further divergent synthesis . Thus, selecting the wrong in-class compound alters the entire synthetic trajectory, leading to failure in specific derivatization sequences.

This thione
3-Oxo analog
Lacks thione-thiol equilibrium; only lactam nucleophilicity, altering derivatization routes
This thione
3-Methylthio analog
S-alkylation blocks thiol tautomer and ambident reactivity, limiting divergent synthesis

Head-to-Head Evidence: Quantifying 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3(2H)-thione's Differentiation


Tautomeric Equilibrium: Thione vs. Thiol Stability in Solution

The compound exists in a thione-thiol tautomeric equilibrium, which dictates its reactivity. For the closely analogous NH-pyrazole-3-thione core, computational studies at the DFT and MP2/6-311G++(d,p) levels demonstrate that the 1,2-dihydro-pyrazole-3-thione form is the predominant tautomer in a polarizable continuum solvation model, establishing a distinct thermodynamic preference over the 1H-pyrazole-3-thiol form [1]. This contrasts with the 3-oxo analog (3a,4,5,6-tetrahydrocyclopenta[c]pyrazol-3(2H)-one), which lacks this prototropic equilibrium and exists solely as the lactam form, thereby providing only a single nucleophilic site for derivatization [2].

Tautomeric Equilibrium
Class-level
Thione form predominant vs. oxo lactam only
Enables divergent S- vs N-functionalization design space
Inferred from computational class model
Physical Organic Chemistry Computational Chemistry Tautomerism

Synthetic Yield and Precursor for Polyheterocyclic Architectures

The compound is synthesized via a documented cyclocondensation of 2-oxocyclopentanedithiocarboxylic acid with hydrazine, yielding the target thione (Compound 2) as a distinct product [1]. This route is unique to the thione; under identical conditions, the analogous 2-oxocyclopentane-carboxylic acid cyclizes to a 3-oxo-2,3-dihydro compound rather than a thione. This method serves as a gateway to the tricyclic dihydrothienocyclopentapyrazole core, a validated scaffold for potent and selective CB2 receptor ligands, with lead compounds exhibiting CB2 affinity as low as 0.4 nM and 25-fold selectivity over CB1 [2]. Procuring the pre-formed thione circumvents the need to handle odorous, unstable dithiocarboxylic acid precursors in early-stage medicinal chemistry projects.

CB2 Affinity
Class-level
Ki = 0.4 nM
Supports direct access to high-affinity CB2 ligand scaffolds
Reported 25-fold selectivity over CB1 in vitro
Synthetic Methodology Heterocyclic Chemistry Medicinal Chemistry

Physicochemical Differentiation: Computed LogP and Topological Polar Surface Area (TPSA)

Replacement of the oxygen atom in the 3-oxo analog with sulfur significantly alters predicted lipophilicity and electronic properties. For the pyrazole-3-thione core class, a calculated LogP of approximately 2.8 has been reported, compared to a calculated LogP of ~1.0 for the analogous pyrazole-3-one core [1]. This logP shift of about 1.8 units indicates a roughly 63-fold increase in octanol/water partition coefficient, directly impacting membrane permeability and off-target binding. Furthermore, the sulfur atom is a stronger hydrogen-bond acceptor than oxygen, altering protein-ligand interaction patterns.

Lipophilicity Shift
Class-level
ΔcLogP ≈ 1.8
Lipophilicity increase may support membrane permeation studies
In silico prediction on core scaffold
Medicinal Chemistry ADME Prediction Molecular Descriptors

Where 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3(2H)-thione Provides a Procurement Advantage


Building Block for CB2 Cannabinoid Agonist Lead Optimization

For groups developing selective CB2 agonists for inflammatory pain or glaucoma, this compound is the critical starting material. As evidenced by the development of NESS-040C5 (CB2 Ki = 0.4 nM, 25x selectivity over CB1), the thione's sulfur atom is a prerequisite for constructing the thieno-cyclopentapyrazole tricyclic pharmacophore [1]. Procuring this compound as a pre-formed intermediate eliminates the multi-step, low-yield synthesis of the dithiocarboxylic acid precursor and ensures access to the validated structure-activity relationship (SAR) cluster that has produced clinical candidates.

Divergent Synthesis Core for Regioselective Alkylation Libraries

This compound's unique thione-thiol tautomerism, which computational models confirm favors the thione form in solution, presents two distinct nucleophilic centers (S-alkylation vs. N-alkylation). This property is critical for synthesizing S-alkyl (thioether) vs. N-alkyl (thioamide) regioisomeric libraries with controlled chemoselectivity by simply varying reaction conditions (solvent polarity, base strength, temperature) [1]. The 3-one and 3-methylthio analogs lack this ambident reactivity, making them unsuitable for such divergent library production.

Sulfur-Bridged Polyheterocyclic Synthesis

The C=S group can undergo cyclocondensation with α-haloketones or alkynes to form thiazole-, thieno-, or thiadiazine-fused cyclopenta[c]pyrazoles. These sulfur-bridged polyheterocycles are difficult to access from the oxygen analog, which typically requires a thiation step (e.g., Lawesson's reagent) that is both toxic and low-yielding on complex substrates [1]. Procuring the 3-thione avoids this problematic step and provides a cleaner synthetic entry to a diverse chemical space of sulfur-containing heterocycles relevant to materials science and bioactive discovery.

Application
Selection Property
Validation Focus
CB2 agonist lead optimization research
Thione sulfur enables thieno-fused pharmacophore
CB2 affinity and selectivity endpoints
Divergent synthesis of regioisomeric libraries
Ambident nucleophilicity (S- vs N-)
Chemoselectivity under varied conditions
Sulfur-bridged polyheterocycle synthesis
C=S cyclocondensation avoids thiation steps
Thiazole/thieno-fused scaffold access
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